2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219372-03-7
VCID: VC11628923
InChI: InChI=1S/C7H8N2O.ClH/c10-4-6-3-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9);1H
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride

CAS No.: 2219372-03-7

Cat. No.: VC11628923

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride - 2219372-03-7

Specification

CAS No. 2219372-03-7
Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 2-cyclopropyl-1H-imidazole-5-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C7H8N2O.ClH/c10-4-6-3-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9);1H
Standard InChI Key DQGPFCHYJDIZGI-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC=C(N2)C=O.Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

2-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride features a five-membered imidazole ring substituted at the 2-position with a cyclopropane group and at the 4-position with an aldehyde moiety. The hydrochloride salt form enhances solubility and stability, a common modification for bioactive molecules . The molecular formula is inferred as C7H7ClN2O, with a molecular weight of 170.60 g/mol (calculated from atomic masses). Key structural elements include:

  • Cyclopropyl group: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate lipophilicity in drug candidates .

  • Aldehyde functional group: A reactive site enabling condensation reactions, Schiff base formation, and participation in nucleophilic additions.

  • Imidazole core: A nitrogen-containing heterocycle with aromatic character, often utilized in coordination chemistry and enzyme inhibition .

Comparative Analysis with Structural Analogs

The compound shares similarities with 2-cyclopropyl-1H-imidazole-5-carboxylic acid (CID 62252492), which has a molecular formula of C7H8N2O2 and a Predicted Collision Cross Section (CCS) of 134.4 Ų for the [M+H]+ adduct . Substituting the carboxylic acid group with an aldehyde reduces molecular weight by 18.02 g/mol and alters polarity, impacting solubility and intermolecular interactions. Another analog, 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde hydrochloride (CAS 958863-44-0), demonstrates the stability of cyclopropyl-aldehyde combinations in larger aromatic systems, with a molecular weight of 222.67 g/mol.

Synthetic Methodologies

Key Precursors and Reaction Pathways

While no direct synthesis of 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is documented, patent US20080262241A1 outlines methods for synthesizing related imidazole derivatives . A plausible route involves:

  • Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition using diazomethane or via nucleophilic substitution with cyclopropylamine.

  • Aldehyde Introduction: Formylation at the 4-position using Vilsmeier-Haack conditions (POCl3/DMF) or directed ortho-metalation followed by quenching with DMF.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, as demonstrated in the isolation of benzimidazole analogs.

Optimization Challenges

Critical challenges include:

  • Regioselectivity: Ensuring formylation occurs exclusively at the 4-position of the imidazole ring.

  • Cyclopropane Stability: The strained cyclopropane ring may undergo ring-opening under acidic or high-temperature conditions, necessitating mild reaction protocols .

  • Yield Improvements: Analogous syntheses of cyclopropyl-imidazole derivatives report yields of 50–80%, suggesting room for optimization through catalyst screening or solvent selection .

Physicochemical Properties and Predictive Data

Predicted Collision Cross Section (CCS)

Using the CCS values of 2-cyclopropyl-1H-imidazole-5-carboxylic acid as a baseline, the aldehyde derivative is expected to exhibit:

Adductm/zPredicted CCS (Ų)
[M+H]+153.07~130–135
[M+Na]+175.05~140–145
The aldehyde’s reduced polarity compared to carboxylic acid may marginally decrease CCS values due to weaker ion-dipole interactions.

Solubility and Stability

  • Aqueous Solubility: Estimated at <1 mg/mL (similar to benzimidazole analogs), necessitating co-solvents like DMSO for biological assays.

  • Thermal Stability: Decomposition likely above 150°C, based on thermogravimetric analysis of related hydrochloride salts.

Research Challenges and Future Directions

Knowledge Gaps

  • Crystallographic Data: No X-ray structures are available to confirm the compound’s conformation or hydrogen-bonding patterns.

  • In Vivo Pharmacokinetics: Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are needed to assess bioavailability and metabolic pathways.

Synthetic Innovations

Future work could explore:

  • Flow Chemistry: Continuous-flow systems to improve cyclopropanation yields.

  • Enzymatic Catalysis: Using imine reductases for stereoselective aldehyde functionalization.

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